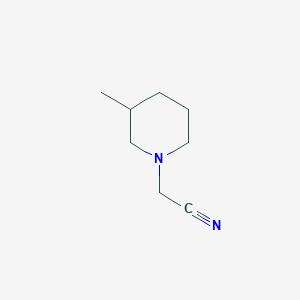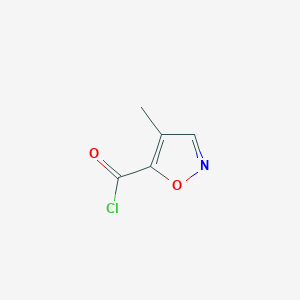
2-(3-Methylpiperidino)acetonitrile
Overview
Description
2-(3-Methylpiperidino)acetonitrile is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is commonly used as a pharmaceutical intermediate, particularly in the synthesis of antiviral drugs . The compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom.
Mechanism of Action
Target of Action
The primary target of 2-(3-Methylpiperidino)acetonitrile is the IKKb catalytic pocket . IKKb is a protein kinase that plays a key role in the NF-kappa B signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .
Mode of Action
This compound interacts with its target by developing a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the activity of IKKb, thereby modulating the NF-kappa B signaling pathway .
Biochemical Pathways
The compound primarily affects the NF-kappa B signaling pathway . By inhibiting IKKb, it prevents the activation of NF-kappa B, a transcription factor that regulates the expression of various genes involved in inflammation, immunity, cell survival, and other processes .
Result of Action
The inhibition of IKKb by this compound leads to the modulation of the NF-kappa B signaling pathway . This can result in decreased inflammation, altered immune response, and changes in cell survival . .
Biochemical Analysis
Biochemical Properties
2-(3-Methylpiperidino)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to inhibit IKKβ, an enzyme involved in the NF-κB signaling pathway . This interaction is crucial as it can modulate inflammatory responses and other cellular processes. Additionally, this compound may interact with lipid membranes, enhancing their fluctuation and potentially affecting membrane-associated processes .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with IKKβ can lead to alterations in the NF-κB signaling pathway, impacting gene expression related to inflammation and immune responses . Furthermore, the compound’s effect on lipid membrane fluctuation can influence cellular processes such as membrane trafficking and signal transduction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s interaction with IKKβ is a key example, where it forms stable hydrophobic interactions with the enzyme’s catalytic pocket, leading to its inhibition . This inhibition can result in decreased activation of the NF-κB pathway, thereby modulating inflammatory responses. Additionally, the compound’s effect on lipid membranes suggests a potential mechanism involving the modulation of membrane dynamics and associated cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but may degrade when exposed to high temperatures or strong acids. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its impact on membrane dynamics and enzyme inhibition. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating inflammatory responses through IKKβ inhibition . At higher doses, the compound may exhibit toxic or adverse effects, including potential cytotoxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, piperidine derivatives are known to undergo various metabolic transformations, including oxidation and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its distribution within cellular compartments . Additionally, specific transporters may be involved in its uptake and efflux, influencing its intracellular concentration and localization.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound’s interaction with lipid membranes suggests its localization to membrane-associated compartments, such as the plasma membrane and endoplasmic reticulum . Additionally, targeting signals or post-translational modifications may direct the compound to specific organelles, influencing its activity and function within the cell.
Preparation Methods
The preparation of 2-(3-Methylpiperidino)acetonitrile typically involves the reaction of 3-picoline with acetonitrile . This reaction can be adjusted according to specific needs, but generally, it involves the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Methylpiperidino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and other derivatives.
Scientific Research Applications
2-(3-Methylpiperidino)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral properties.
Medicine: It is used in the pharmaceutical industry to develop new drugs, particularly antiviral medications.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Comparison with Similar Compounds
2-(3-Methylpiperidino)acetonitrile can be compared with other similar compounds, such as:
2-Methylpiperidine: A related compound with a similar piperidine ring structure but without the nitrile group.
3-Methylpiperidine: Another similar compound with a methyl group attached to the piperidine ring.
1-Acetyl-3-methylpiperidine: A derivative with an acetyl group attached to the piperidine ring.
These compounds share similar structural features but differ in their functional groups and specific applications. The presence of the nitrile group in this compound makes it unique and suitable for specific synthetic and pharmaceutical applications.
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACOYHQFZOVUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627580 | |
| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951905-03-6 | |
| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)






![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

